molecular formula C8H16N2 B13188766 1-Methylcyclohexane-1-carboximidamide

1-Methylcyclohexane-1-carboximidamide

Katalognummer: B13188766
Molekulargewicht: 140.23 g/mol
InChI-Schlüssel: CETBGRXIUXLXKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methylcyclohexane-1-carboximidamide is an organic compound with the molecular formula C8H16N2 It is a derivative of cyclohexane, where a methyl group and a carboximidamide group are attached to the cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methylcyclohexane-1-carboximidamide can be synthesized through several methods. One common approach involves the reaction of 1-methylcyclohexanecarboxylic acid with ammonia or an amine in the presence of a dehydrating agent. This reaction typically occurs under mild to moderate temperatures and may require a catalyst to enhance the reaction rate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methylcyclohexane-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the carboximidamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboximidamide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.

Major Products Formed:

    Oxidation: Amides or nitriles.

    Reduction: Amines.

    Substitution: Various substituted cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

1-Methylcyclohexane-1-carboximidamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-methylcyclohexane-1-carboximidamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The carboximidamide group can form hydrogen bonds and other interactions with target molecules, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

    Cyclohexanecarboximidamide: Lacks the methyl group, resulting in different chemical properties and reactivity.

    1-Methylcyclohexane-1-carboxamide:

    1-Methylcyclohexane-1-carboxylic acid: The carboximidamide group is replaced by a carboxylic acid group, leading to different chemical behavior.

Uniqueness: 1-Methylcyclohexane-1-carboximidamide is unique due to the presence of both a methyl group and a carboximidamide group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C8H16N2

Molekulargewicht

140.23 g/mol

IUPAC-Name

1-methylcyclohexane-1-carboximidamide

InChI

InChI=1S/C8H16N2/c1-8(7(9)10)5-3-2-4-6-8/h2-6H2,1H3,(H3,9,10)

InChI-Schlüssel

CETBGRXIUXLXKT-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCCC1)C(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.